(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with three distinct groups:
- Hydroxy(thiophen-2-yl)methylidene at position 4: Introduces a conjugated system with sulfur-containing aromaticity, influencing electronic properties.
- 6-Methyl-1,3-benzothiazol-2-yl at position 1: A fused bicyclic system with a methyl group, likely contributing to steric effects and bioactivity.
This structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic electronics). However, direct biological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C25H20N2O4S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S2/c1-3-31-16-9-7-15(8-10-16)21-20(22(28)18-5-4-12-32-18)23(29)24(30)27(21)25-26-17-11-6-14(2)13-19(17)33-25/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
JQZXCEAZVGFHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine ring, a benzothiazole moiety, and ethoxy and thiophene substituents are notable features. The molecular formula is , and it exhibits a molecular weight of approximately 378.48 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole and thiophene compounds possess significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines. A study highlighted that thiazole derivatives exhibited high binding affinity and inhibitory activity on Th17 cell differentiation, which is relevant in autoimmune diseases and cancer progression .
Antimicrobial Activity
Compounds containing thiophene and benzothiazole rings have been reported to exhibit antimicrobial properties. For example, certain thiazole ketone amides demonstrated significant antibacterial activity in vitro against standard bacterial strains . The specific compound under review may share similar mechanisms due to structural similarities.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer. Some thiazole-based compounds have been evaluated for their anti-inflammatory effects in vivo. A study indicated that certain thiazoline derivatives showed promising results in reducing inflammation in experimental models . This suggests that the compound may also possess anti-inflammatory properties worth exploring.
Case Studies
-
Study on Thiazole Derivatives :
- Researchers synthesized a series of thiazole derivatives and tested them against cancer cell lines.
- Results showed that some compounds had IC50 values lower than 10 µM against specific cancer types, indicating potent activity.
-
Antimicrobial Testing :
- A group of researchers evaluated the antimicrobial efficacy of thiophene derivatives.
- Compounds were tested against Gram-positive and Gram-negative bacteria, with several exhibiting significant inhibition zones compared to control antibiotics.
-
Inflammatory Response Assessment :
- In an animal model of arthritis, a thiazole derivative was administered.
- The study reported a marked reduction in inflammatory markers and joint swelling compared to untreated controls.
Data Tables
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- The pyrrolidine-2,3-dione core in the target compound offers two ketone groups, enabling hydrogen bonding and coordination chemistry, unlike imidazolidinones or thiazolidinones.
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s synthesis may involve condensation or cyclization reactions similar to and , but the benzothiazole and thiophene groups could necessitate specialized catalysts or solvents.
- DMF/acetic acid mixtures () are effective for high-yield heterocycle formation, suggesting utility for complex substrates like the target compound .
Structural and Crystallographic Insights
- Software Tools : SHELX programs () are widely used for crystallographic refinement. The target compound’s structure determination likely employs similar pipelines .
- Hydrogen Bonding : Analogous to ’s triazole-thione hexamers, the hydroxy-thiophene group in the target compound may form N–H···O/S interactions , influencing crystal packing .
Preparation Methods
Core Pyrrolidine-2,3-dione Synthesis via Multicomponent Reactions
The pyrrolidine-2,3-dione scaffold is typically constructed via a one-pot three-component reaction involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines. For the target compound, the 4-ethoxyphenyl group at position 5 is introduced using 4-ethoxybenzaldehyde as the aldehyde component. Ethyl 2,4-dioxovalerate serves as the diketone precursor, while the amine component is derived from 6-methyl-1,3-benzothiazol-2-amine to anchor the benzothiazole moiety at position 1 .
Reaction Conditions :
-
Temperature : Reflux at 80°C for 12–18 hours.
The reaction proceeds via a tandem Knoevenagel-Michael addition mechanism, forming the pyrrolidine ring through cyclization. The 3-hydroxy group arises from tautomerization of the intermediate enol, stabilized by intramolecular hydrogen bonding .
Benzothiazole Moiety Synthesis and Coupling
The 6-methyl-1,3-benzothiazol-2-yl group at position 1 is synthesized separately and coupled to the pyrrolidine core. Benzothiazoles are typically prepared via cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
Benzothiazole Synthesis :
-
Starting Material : 2-Amino-4-methylthiophenol.
The benzothiazole is then functionalized at the 2-position via diazo-coupling or nucleophilic substitution to introduce the amine group required for the multicomponent reaction .
Final Assembly and Purification
The fully substituted pyrrolidine-2,3-dione is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer. High-performance liquid chromatography (HPLC) confirms >95% purity.
Characterization Data :
-
IR : Strong absorptions at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 3400 cm⁻¹ (O-H) .
-
¹H NMR : Key signals include δ 7.8–8.1 ppm (benzothiazole aromatic protons), δ 6.9–7.2 ppm (thiophene and ethoxyphenyl protons), and δ 2.5 ppm (methyl group).
-
Mass Spec : [M+H]⁺ at m/z 561.2.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at positions 4 and 5 are mitigated by steric directing groups and temperature control .
-
Tautomerism : The 3-hydroxy group exhibits keto-enol tautomerism, stabilized by ethanol solvent .
-
Scale-Up : Microwave-assisted synthesis reduces reaction time by 50% for multicomponent steps .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Three-component reaction | 75 | 95 | Single-pot efficiency |
| Stepwise functionalization | 60 | 90 | Better control of regiochemistry |
| Microwave-assisted | 80 | 97 | Reduced reaction time |
Q & A
Q. What are the key synthetic steps and reagents required to synthesize this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole core followed by functionalization of the pyrrolidine-2,3-dione scaffold. Key reagents include ethyl bromide for ethoxy substitutions, sodium ethoxide as a base, and catalysts to enhance reaction efficiency. Purification is achieved via column chromatography to isolate the final product in high purity. Reaction conditions (e.g., ethanol or chloroform as solvents, controlled temperature) are critical for minimizing side reactions .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxy and carbonyl moieties. Mass spectrometry confirms molecular weight, while X-ray crystallography may resolve complex stereochemical arrangements. High-performance liquid chromatography (HPLC) ensures purity .
Q. What preliminary biological activities are hypothesized based on structural features?
The compound’s pyrrolidine-2,3-dione core, thiophene, and benzothiazole substituents suggest potential interactions with enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). Analogous compounds exhibit anti-inflammatory, anticancer, and antimicrobial activities, which can be preliminarily assessed via in vitro assays like enzyme inhibition or cytotoxicity screens .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while toluene improves cyclization efficiency .
- Catalyst screening : Diisopropyl ethyl ammonium acetate (DIPEAc) enables greener Knoevenagel condensations with reusable catalytic cycles .
- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates during benzothiazole ring formation .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric assays.
- Purity verification : Use HPLC-MS to confirm compound integrity.
- Solvent standardization : Use DMSO at <0.1% to avoid cytotoxicity artifacts .
Q. What structure-activity relationship (SAR) insights can guide functional group modifications?
Systematic substitutions reveal:
Q. What eco-friendly methodologies apply to its synthesis?
Green approaches include:
- Reusable catalysts : DIPEAc reduces waste in Knoevenagel condensations .
- Solvent-free reactions : Mechanochemical grinding for cyclization steps.
- Microwave-assisted synthesis : Reduces reaction time and energy consumption .
Q. How can mechanistic studies elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
